11.7-Fold Improvement in SSTR2 Binding Affinity vs. Octreotide in Somatostatin Analogs Containing 3,5-Difluorophenylalanine
Incorporation of L-3,5-difluorophenylalanine (Dfp) at position 11 in a somatostatin analog ([D-Trp8,L-Dfp11]-SRIF) yielded a Ki value of 0.066 nM for the SSTR2 receptor, representing an 11.7-fold improvement in binding affinity relative to the clinically approved comparator Octreotide (Ki = 0.770 nM) [1]. The analog also demonstrated higher selectivity toward SSTR2 compared to Octreotide and retained potency similar to the native hormone somatostatin (Ki = 0.016 nM) [1].
| Evidence Dimension | SSTR2 Receptor Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | 0.066 nM (peptide 3: [D-Trp8,L-Dfp11]-SRIF) |
| Comparator Or Baseline | Octreotide: 0.770 nM |
| Quantified Difference | 11.7-fold improvement in binding affinity (lower Ki indicates higher affinity) |
| Conditions | Competitive binding assay using 125I-labeled Somatostatin-14; triplicate measurements; Ki calculated via Cheng-Prusoff equation |
Why This Matters
This directly quantifies the functional advantage of the 3,5-difluoro substitution in a therapeutically relevant receptor system, providing procurement justification for projects targeting SSTR2-selective peptide drug candidates.
- [1] Martín-Gago, P., Rol, Á., Todorovski, T., Aragón, E., Martin-Malpartida, P., Verdaguer, X., ... & Riera, A. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine. Scientific Reports, 6, 27285. View Source
